
GSK1070916
Descripción general
Descripción
GSK1070916 es un potente e inhibidor selectivo de las quinasas Aurora B y Aurora C. Estas quinasas juegan un papel fundamental en la regulación de la mitosis y con frecuencia se sobreexpresan o amplifican en los tumores humanos. This compound es un nuevo inhibidor ATP-competitivo que ha demostrado una amplia actividad antitumoral en células de cultivo de tejidos y modelos de xenotrasplantes de tumores humanos .
Aplicaciones Científicas De Investigación
Cancer Treatment
GSK1070916 has shown significant potential in treating various types of cancer. Its applications include:
- Solid Tumors : Clinical trials have investigated GSK1070916A (the active form) for advanced solid tumors that are resistant to standard treatments. The drug was found to be safe and effective at specific dosages, with some patients experiencing tumor shrinkage .
- Specific Cancer Types : In vivo studies demonstrated antitumor activity against human breast, lung, and colon cancers. The compound exhibited an IC50 value of less than 10 nM across over 100 different human cancer cell lines .
Resistance Mechanisms
Research has indicated that the efficacy of this compound can be compromised by the overexpression of the ABCB1 transporter, which can pump out the drug from cancer cells, leading to multidrug resistance. Studies have shown that combining this compound with ABCB1 inhibitors like verapamil can significantly enhance its effectiveness by reversing resistance .
Table 1: Summary of Clinical Trials Involving this compound
Preclinical Studies
Preclinical studies have confirmed the broad antitumor effects of this compound in xenograft models. These studies highlight its potential against various malignancies, including leukemia and solid tumors . The compound's selectivity for Aurora B over Aurora A (with a >250-fold difference) enhances its therapeutic profile by minimizing off-target effects .
Future Directions and Research Opportunities
The ongoing research into this compound highlights its potential not only as a standalone treatment but also in combination therapies to overcome drug resistance. Future clinical trials may focus on:
- Combination Therapies : Investigating the efficacy of this compound in combination with other chemotherapeutics or targeted therapies.
- Expanded Cancer Types : Exploring its application in additional malignancies beyond those currently studied.
- Mechanisms of Resistance : Further understanding how ABCB1 and other transporters affect drug efficacy could lead to more effective treatment strategies.
Mecanismo De Acción
GSK1070916 ejerce sus efectos inhibiendo selectivamente la actividad de las quinasas Aurora B y Aurora C. Es un inhibidor reversible y ATP-competitivo que se une al sitio activo de estas quinasas, evitando su actividad de fosforilación. Esta inhibición conduce a la interrupción de la mitosis y la citocinesis, causando finalmente el arresto del ciclo celular y la apoptosis en las células tumorales .
Métodos De Preparación
La síntesis de GSK1070916 implica múltiples pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsiguientes bajo condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente. se sabe que el compuesto se prepara mediante una serie de reacciones químicas que implican el uso de diversos reactivos y catalizadores .
Análisis De Reacciones Químicas
GSK1070916 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar diversos productos de oxidación.
Reducción: Se pueden realizar reacciones de reducción para modificar la estructura del compuesto.
Sustitución: this compound puede experimentar reacciones de sustitución en las que grupos funcionales específicos son reemplazados por otros.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
GSK1070916 es único en su alta potencia y selectividad para las quinasas Aurora B y Aurora C. Tiene una tasa de salida enzimática mucho más lenta en comparación con otros inhibidores de la quinasa Aurora, como MK0457 (VX-680) y AZD1152, lo que puede conferir ventajas en términos de frecuencia de dosificación y tolerancia . Compuestos similares incluyen:
MK0457 (VX-680): Otro inhibidor de la quinasa Aurora con una tasa de salida enzimática más rápida.
This compound destaca por su potente actividad antitumoral y la inhibición selectiva de las quinasas Aurora B y Aurora C, lo que lo convierte en un compuesto valioso en la investigación del cáncer y el desarrollo de terapias.
Actividad Biológica
GSK1070916 is a potent and selective inhibitor of the Aurora B and C kinases, which play critical roles in cell division and are frequently overexpressed in various cancers. This article delves into the biological activity of this compound, summarizing its mechanisms of action, resistance profiles, and therapeutic potential.
This compound primarily acts as an ATP-competitive inhibitor targeting Aurora B/C kinases. These kinases are essential for proper chromosome alignment and segregation during mitosis. The inhibition of these kinases leads to disrupted cell division, resulting in polyploidy and subsequent apoptosis in cancer cells.
- Potency : this compound exhibits antitumor activity with an IC50 (half-maximal inhibitory concentration) of less than 10 nM across over 100 tumor cell lines, demonstrating significant efficacy against proliferating cancer cells while showing reduced activity in non-dividing normal human cells .
Resistance Mechanisms
A significant challenge in the clinical application of this compound is acquired resistance, particularly through the overexpression of the ABCB1 transporter. Studies have shown that:
- ABCB1 Overexpression : Cells that overexpress ABCB1 exhibit reduced intracellular accumulation of this compound, leading to diminished drug efficacy. The ATPase activity of ABCB1 is stimulated by this compound, indicating its role as a substrate for this efflux transporter .
- Combination Therapy : Co-treatment with ABCB1 inhibitors (e.g., verapamil) can enhance the cytotoxic effects of this compound in resistant cell lines, suggesting that combination therapies may be beneficial in overcoming drug resistance .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits histone H3 (ser10) phosphorylation, a specific substrate for Aurora B kinase. This inhibition leads to:
- Cell Cycle Arrest : Treated cells do not arrest in mitosis but instead fail to divide properly, resulting in polyploidy and increased apoptosis rates .
- Cell Line Sensitivity : Various cancer cell lines, including those from lung, breast, and colorectal origins, have shown significant sensitivity to this compound treatment .
In Vivo Studies
In vivo studies using murine xenograft models have highlighted the antitumor potential of this compound:
Cancer Type | Efficacy Observed |
---|---|
Colon | High |
Breast | High |
Lung | High |
These studies suggest that this compound could be a promising candidate for further clinical evaluation in multiple cancer types .
Case Studies
Several case studies have been documented regarding the use of this compound:
- T-cell Acute Lymphoblastic Leukemia (T-ALL) : A study indicated that this compound showed potential effects against T-ALL cell lines, highlighting its broader applicability beyond solid tumors .
- Combination with Other Agents : Research has suggested that combining this compound with other therapeutic agents could enhance its efficacy, particularly in cases where ABCB1-mediated resistance is a concern .
Propiedades
IUPAC Name |
3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBWCSQGBMPECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241403 | |
Record name | GSK-1070916A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942918-07-2 | |
Record name | GSK-1070916A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942918072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-1070916A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-1070916 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB51V7HO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.